(4-Benzhydrylpiperazin-1-yl)(m-tolyl)methanone
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Overview
Description
WAY-639024-A is a chemical compound with the molecular formula C25H26N2O and a molecular weight of 370.49.
Preparation Methods
The preparation of WAY-639024-A involves several synthetic routes and reaction conditions. One common method includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The preparation process typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 3-chloro-5-(trifluoromethyl)aniline and 4-hydroxypiperidine.
Reaction Conditions: The reaction conditions include the use of solvents such as dimethylformamide and catalysts like palladium on carbon.
Reaction Steps: The reaction steps involve the formation of intermediate compounds through various chemical reactions, including coupling reactions and cyclization.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain WAY-639024-A in high purity.
Chemical Reactions Analysis
WAY-639024-A undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon bonds with the help of catalysts like palladium.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated products.
Scientific Research Applications
WAY-639024-A has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, WAY-639024-A is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: In the industrial sector, WAY-639024-A is used in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of WAY-639024-A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways . This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
WAY-639024-A can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide: This compound shares a similar core structure but may have different functional groups or substituents.
N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide: Another similar compound with variations in the chemical structure.
The uniqueness of WAY-639024-A lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(4-Benzhydrylpiperazin-1-yl)(m-tolyl)methanone, a compound belonging to the piperazine family, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a benzhydrylpiperazine moiety linked to an m-tolyl group via a carbonyl function. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Target of Action
The primary target for this compound is human carbonic anhydrases (hCAs), specifically isoforms hCA II and hCA VII. These enzymes play a crucial role in various physiological processes, including acid-base balance and gas exchange.
Mode of Action
This compound acts as an effective inhibitor of hCAs. The inhibition of hCA VII can disrupt the bicarbonate gradient in neuronal cells, potentially affecting GABAergic transmission, which is vital for neurotransmission in the central nervous system.
Biochemical Pathways
Inhibition of hCAs by this compound affects the reversible hydration of carbon dioxide, a fundamental biochemical reaction that is crucial for maintaining physiological pH levels. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .
Inhibitory Activity
Research indicates that this compound exhibits significant inhibitory activity against hCA II and hCA VII. In vitro studies have shown that the compound binds effectively to these isoforms, demonstrating a higher affinity for hCA VII compared to hCA II. This selectivity is attributed to the conformational flexibility of the linker and tail length in the compound's structure .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Target | Inhibition Potency |
---|---|---|---|
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Benzhydrylpiperazine + Sulfamoylphenyl | hCA II & hCA VII | High |
(4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | Benzhydrylpiperazine + Pyrazole | Various Enzymes | Moderate |
This table highlights how this compound stands out due to its specific combination of functional groups, contributing to its distinct biological activity.
Case Studies
Several case studies have evaluated the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that inhibition of hCA VII by this compound could mitigate neuronal cell death under acidic conditions, suggesting potential neuroprotective properties.
- Antitumor Activity : Preliminary investigations indicated that derivatives containing the benzhydrylpiperazine moiety may exhibit antitumor activity through modulation of carbonic anhydrase activity, although further research is needed to confirm these findings.
- Behavioral Studies : Animal models treated with this compound showed altered behavior patterns consistent with changes in neurotransmitter systems influenced by GABAergic transmission.
Properties
Molecular Formula |
C25H26N2O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O/c1-20-9-8-14-23(19-20)25(28)27-17-15-26(16-18-27)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 |
InChI Key |
DKMIDSOGWSVVDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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